molecular formula C25H46N2O4 B581898 N-cyclohexylcyclohexanamine;(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 198470-08-5

N-cyclohexylcyclohexanamine;(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Cat. No.: B581898
CAS No.: 198470-08-5
M. Wt: 438.653
InChI Key: LHAPUSGSSYBOQR-HNCPQSOCSA-N
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Description

Boc-D-2-cyclohexylglycine dicyclohexylammonium salt, commonly referred to as N-cyclohexylcyclohexanamine;(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid, is a derivative of cyclohexylglycine. It is a protected amino acid used in peptide synthesis. The compound is characterized by its molecular formula C25H46N2O4 and a molecular weight of 438.65 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-2-cyclohexylglycine dicyclohexylammonium salt typically involves the protection of the amino group of D-2-cyclohexylglycine with a tert-butoxycarbonyl (Boc) group. This is followed by the formation of the dicyclohexylammonium salt. The reaction conditions often include the use of organic solvents and reagents such as dicyclohexylcarbodiimide (DCC) for coupling reactions .

Industrial Production Methods

Industrial production of Boc-D-2-cyclohexylglycine dicyclohexylammonium salt involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for biochemical applications .

Chemical Reactions Analysis

Types of Reactions

Boc-D-2-cyclohexylglycine dicyclohexylammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Boc-D-2-cyclohexylglycine dicyclohexylammonium salt include:

Major Products Formed

The major products formed from these reactions include peptides and deprotected amino acids, which are essential intermediates in peptide synthesis .

Scientific Research Applications

Boc-D-2-cyclohexylglycine dicyclohexylammonium salt is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-D-2-cyclohexylglycine dicyclohexylammonium salt involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, yielding the free amino acid or peptide .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Boc-D-2-cyclohexylglycine dicyclohexylammonium salt include:

Uniqueness

What sets Boc-D-2-cyclohexylglycine dicyclohexylammonium salt apart is its specific use in the synthesis of peptides that incorporate D-2-cyclohexylglycine, which can impart unique structural and functional properties to the resulting peptides .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4.C12H23N/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16);11-13H,1-10H2/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAPUSGSSYBOQR-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198470-08-5
Record name Cyclohexaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αR)-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198470-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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